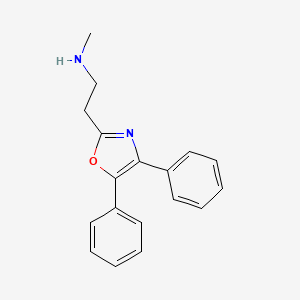

2-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylethanamine

Description

Properties

IUPAC Name |

2-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-19-13-12-16-20-17(14-8-4-2-5-9-14)18(21-16)15-10-6-3-7-11-15/h2-11,19H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEUECAITJAECO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylethanamine typically involves the formation of the oxazole ring followed by the introduction of the ethanamine moiety. One common method involves the cyclization of a precursor compound containing the necessary functional groups under acidic or basic conditions. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions, including the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

2-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylethanamine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents for treating various diseases.

Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Compound 1 : 2-(4,5-Diphenyl-1,3-oxazol-2-yl)-N-methylethanamine

- Core structure : Aromatic 1,3-oxazole ring with 4,5-diphenyl substituents.

- Side chain : N-methyl ethylamine.

- Molecular formula : C₂₂H₂₀N₂O (MW: 328.41 g/mol).

Compound 2 : N-[1-(2,5-Dimethylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine

- Core structure : Partially saturated 4,5-dihydro-1,3-oxazole ring.

- Side chain : 1-(2,5-dimethylphenyl)ethyl group.

- Molecular formula : C₁₃H₁₈N₂O (MW: 218.29 g/mol) (estimated).

- Key features : Reduced aromaticity (saturated oxazole ring), alkyl-substituted phenyl group, and primary amine functionality .

Comparative Analysis

Table 1: Structural and Functional Comparison

Key Observations :

Aromaticity vs.

In contrast, Compound 2’s smaller alkyl substituents may favor solubility but limit target affinity.

Amine Functionality : The N-methyl group in Compound 1 likely reduces metabolic oxidation compared to the primary amine in Compound 2, enhancing pharmacokinetic stability .

Research Findings and Implications

While direct pharmacological data for these compounds are absent in the provided evidence, structural comparisons allow for informed hypotheses:

- Its industrial classification under APIs supports this .

- Synthetic Utility : Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which serves as a metal-coordinating ligand, Compound 1’s applications are likely driven by its lipophilic and aromatic properties rather than direct metal interactions.

- Stability : The hydrochloride salt form of Compound 1 improves solubility for industrial formulations, whereas Compound 2’s primary amine may require derivatization for similar stability .

Biological Activity

2-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylethanamine is a synthetic compound known for its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant research findings.

- IUPAC Name : this compound

- Molecular Weight : 278.3 g/mol

- Chemical Structure : The compound features an oxazole ring with diphenyl substitutions and an ethanamine moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various physiological effects. Its potential for drug development is significant due to its ability to influence biological pathways related to disease processes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown efficacy against various bacterial strains, suggesting a potential role in treating infections.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer properties. In vitro experiments demonstrated the ability to inhibit the proliferation of cancer cell lines by inducing apoptosis through specific signaling pathways. Further research is required to elucidate the exact mechanisms involved.

Neuroprotective Effects

Some studies have indicated that this compound may possess neuroprotective effects. It appears to mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases.

Case Studies

-

Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at varying concentrations.

Concentration (μg/mL) S. aureus Growth Inhibition (%) E. coli Growth Inhibition (%) 10 45 40 50 75 70 100 90 85 -

Anticancer Activity : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability.

Dose (μM) Cell Viability (%) 5 80 10 60 20 30

Q & A

Basic: What are the recommended synthetic routes for 2-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylethanamine?

Methodological Answer:

The synthesis typically involves cyclocondensation of substituted precursors under reflux conditions. For example:

- React 4,5-diphenyl-1,3-oxazole-2-carboxylic acid with N-methylethanamine in the presence of coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane or THF.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

- Purify via column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water.

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Use a combination of:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., phenyl protons at δ 7.2–7.8 ppm, oxazole protons at δ 8.1–8.3 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 345.16).

- IR spectroscopy : Detect key functional groups (e.g., C=N stretch at ~1600 cm) .

Basic: What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .

- Cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .

Advanced: How can synthetic yield be optimized using Design of Experiments (DoE)?

Methodological Answer:

- Apply factorial design to test variables: temperature (60–100°C), solvent polarity (THF vs. DMF), and catalyst loading (5–15 mol%).

- Analyze via response surface methodology (RSM) to identify optimal conditions. Validate with three independent replicates .

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Reproducibility checks : Repeat assays under standardized conditions (e.g., fixed cell passage number, serum-free media).

- Orthogonal assays : Validate antimicrobial claims with time-kill kinetics or biofilm inhibition assays.

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA, Cohen’s d effect size) to identify confounding variables .

Advanced: How to investigate structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Structural modifications : Vary substituents (e.g., electron-withdrawing groups on phenyl rings, alkyl chain length on the amine).

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like kinases or GPCRs .

- QSAR studies : Use descriptors (e.g., logP, polar surface area) to correlate structural features with activity .

Advanced: How to address poor aqueous solubility for in vivo studies?

Methodological Answer:

- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations.

- Nanoformulations : Prepare liposomes or polymeric nanoparticles (PLGA) via solvent evaporation. Characterize via dynamic light scattering (DLS) .

Advanced: How to assess stability under physiological conditions?

Methodological Answer:

- Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours.

- HPLC monitoring : Quantify degradation products using a C18 column (UV detection at 254 nm). Calculate half-life () .

Advanced: What methods identify biological targets or mechanisms of action?

Methodological Answer:

- Affinity chromatography : Immobilize the compound on NHS-activated sepharose to capture binding proteins from cell lysates.

- SPR (Surface Plasmon Resonance) : Measure real-time interactions with purified receptors (e.g., serotonin receptors) .

- CRISPR-Cas9 screening : Knock out candidate targets in cell lines to observe phenotypic changes .

Advanced: How to study metabolic pathways and metabolite identification?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.